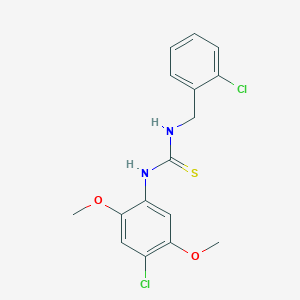![molecular formula C13H22N2O4S2 B216514 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216514.png)
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide, also known as MDPB, is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been shown to act as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a key role in pain sensation. 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has also been investigated for its potential use in cancer research, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been used as a starting point for the development of novel sulfonamide-based compounds for drug discovery.
作用機序
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide acts as a TRPV1 antagonist by binding to a specific site on the receptor, thereby preventing the binding of other ligands and inhibiting its activation. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. By inhibiting TRPV1 activation, 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been shown to reduce pain sensation in animal models.
Biochemical and Physiological Effects:
In addition to its TRPV1 antagonism, 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance. 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has also been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a role in the epigenetic regulation of gene expression.
実験室実験の利点と制限
One of the main advantages of 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide for lab experiments is its high potency and selectivity as a TRPV1 antagonist. This makes it a useful tool for studying the role of TRPV1 in pain sensation and other physiological processes. However, one limitation of 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide and related compounds. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and other conditions. Another area of interest is the investigation of the anticancer properties of 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide and related compounds, and the development of novel sulfonamide-based compounds for cancer therapy. Finally, there is potential for the use of 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide and related compounds in the development of new drugs for the treatment of other diseases and conditions.
合成法
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-chloro-N,N-dipropylbenzenesulfonamide with methylsulfonyl chloride in the presence of a base, followed by purification through recrystallization. The resulting compound is a white crystalline solid with a melting point of 134-136°C.
特性
製品名 |
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide |
|---|---|
分子式 |
C13H22N2O4S2 |
分子量 |
334.5 g/mol |
IUPAC名 |
4-(methanesulfonamido)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O4S2/c1-4-10-15(11-5-2)21(18,19)13-8-6-12(7-9-13)14-20(3,16)17/h6-9,14H,4-5,10-11H2,1-3H3 |
InChIキー |
AANQOFIRUXFHTC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)




![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)
